molecular formula C6H14O2 B3047861 4-Methylpentane-1,4-diol CAS No. 1462-10-8

4-Methylpentane-1,4-diol

Cat. No.: B3047861
CAS No.: 1462-10-8
M. Wt: 118.17 g/mol
InChI Key: HAIVWDGLCRYQMC-UHFFFAOYSA-N
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Description

4-Methylpentane-1,4-diol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is also known as 4-methyl-1,4-pentanediol. It is a branched-chain diol, which means it has a non-linear structure with a methyl group attached to the fourth carbon atom of the pentane chain.

Scientific Research Applications

4-Methylpentane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: It is employed in the production of polymers, resins, and plasticizers.

Safety and Hazards

4-Methylpentane-1,4-diol is classified as a hazardous substance. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,4-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of diacetone alcohol. This process requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced further to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Comparison with Similar Compounds

    2-Methyl-2,4-pentanediol: This compound has a similar structure but with the methyl group attached to the second carbon atom.

    1,4-Butanediol: A linear diol with two hydroxyl groups at the first and fourth carbon atoms.

    1,5-Pentanediol: Another linear diol with hydroxyl groups at the first and fifth carbon atoms.

Uniqueness: 4-Methylpentane-1,4-diol is unique due to its branched structure, which imparts different physical and chemical properties compared to linear diols. The presence of the methyl group at the fourth carbon atom affects its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

4-methylpentane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,8)4-3-5-7/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVWDGLCRYQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450712
Record name 4-methylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-10-8
Record name 4-methylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpentane-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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